molecular formula C14H19N3O4 B1337198 (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide CAS No. 67607-49-2

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide

Cat. No.: B1337198
CAS No.: 67607-49-2
M. Wt: 293.32 g/mol
InChI Key: WKUJNPGXTNWFHD-ZDUSSCGKSA-N
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Description

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide, also known as Furylacryloyl-Glycyl-Valine-Amide, is a synthetic dipeptide substrate. It is commonly used in biochemical research, particularly in the study of protease activity. The compound has a molecular formula of C14H19N3O4 and a molar mass of 293.32 g/mol .

Mechanism of Action

Target of Action

FA-Gly-val-NH2 is a peptide-based enzyme substrate . It is used in various biochemical assays, particularly those involving proteases such as collagenases, thermolysin, angiotensin I-converting enzyme, elastase, and carboxypeptidase Y . The primary targets of FA-Gly-val-NH2 are these protease enzymes.

Mode of Action

FA-Gly-val-NH2 interacts with its target proteases by serving as a substrate. The proteases cleave the peptide bond in FA-Gly-val-NH2, resulting in a blue shift in the near-ultraviolet absorption band of the FA-peptide . This change in absorption is used to monitor the activity of the protease.

Result of Action

The cleavage of FA-Gly-val-NH2 by proteases results in a change in the ultraviolet absorption of the FA-peptide, which can be measured spectrophotometrically . This provides a quantitative readout of protease activity, enabling researchers to study the function and regulation of these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide typically involves the coupling of Furylacryloyl chloride with Glycyl-Valine-Amide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The use of protecting groups is crucial to prevent unwanted side reactions during the synthesis .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide is unique due to its specific interaction with certain proteases, making it a valuable tool in enzyme kinetics studies. Its furylacryloyl group also provides distinct electronic properties that can be exploited in various biochemical assays .

Properties

CAS No.

67607-49-2

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

(2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide

InChI

InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1

InChI Key

WKUJNPGXTNWFHD-ZDUSSCGKSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

sequence

GV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide

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